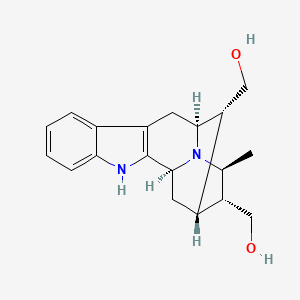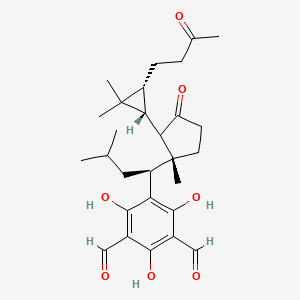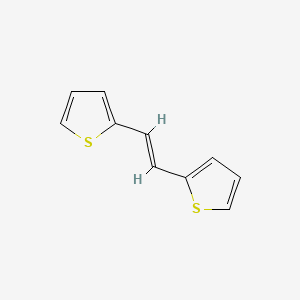
Dihidroperaksina
Descripción general
Descripción
Dihydroperaksine is a C-19 methyl substituted sarpagine alkaloid. It's notable for its complex molecular structure and the intricate process required for its synthesis. Research into dihydroperaksine primarily focuses on its synthesis and the underlying chemical processes involved (Edwankar, Cook, Deschamps & Edwankar, 2014).
Synthesis Analysis
The synthesis of dihydroperaksine involves several critical steps, including a haloboration reaction and controlled oxidation-epimerization. These processes are essential for functionalizing the C(20)-C(21) double bond in the ajmaline-related indole alkaloids. The synthesis showcases a regioselective approach that's important for the construction of its complex molecular architecture (Edwankar et al., 2011).
Molecular Structure Analysis
Dihydroperaksine has a pentacylic core structure, which is derived from a tetracyclic ketone precursor. This core is crucial for the formation of the alkaloid's unique pharmacological properties. The molecule's structure is characterized by the presence of a C-19 methyl group and a distinctive indole framework (Edwankar et al., 2014).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing dihydroperaksine include haloboration, hydroboration, and controlled oxidation. These reactions are vital for achieving the desired regioselectivity and functionalization of the molecule. The compound's chemical properties are influenced significantly by these reactions, especially in terms of its reactivity and stability (Edwankar et al., 2011).
Aplicaciones Científicas De Investigación
He realizado una búsqueda, pero parece que hay información limitada disponible específicamente sobre "Dihidroperaksina" y sus aplicaciones de investigación científica. Los resultados de la búsqueda discuten principalmente los derivados de 1,4-dihidropiridina y sus acciones farmacológicas, como los agentes antihipertensivos y anticancerígenos {svg_1} {svg_2} {svg_3}, así como estrategias generales para la síntesis de alcaloides de indol {svg_4} {svg_5}.
Mecanismo De Acción
Target of Action
Dihydroperaksine, like other dihydropyridines, primarily targets the L-type calcium channels located in the muscle cells of the heart and arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
Dihydroperaksine works by binding to and blocking these voltage-gated L-type calcium channels . Usually, these channels open in response to an electrical signal, or action potential, hence the name “voltage-gated” L-type calcium channels . By blocking these channels, dihydroperaksine is able to decrease blood vessel contraction .
Biochemical Pathways
The blocking of L-type calcium channels leads to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels . This action is part of the larger biochemical pathway involving the regulation of blood pressure and heart function.
Result of Action
The primary result of Dihydroperaksine’s action is a drop in blood pressure due to the reduced vascular resistance of arterial blood vessels . This can decrease the oxygen requirements of the heart , making it potentially useful in the treatment of conditions like hypertension .
Safety and Hazards
Propiedades
IUPAC Name |
[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10-,12-,14-,15+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXNPSLWYWTKM-KYGVLOPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@H]([C@@H]2CO)CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural difference between Dihydroperaksine and its derivative Dihydroperaksine-17-al?
A1: Dihydroperaksine-17-al is an aldehyde derivative of Dihydroperaksine. The key difference lies in the presence of an aldehyde group (-CHO) at the C-17 position in Dihydroperaksine-17-al, while Dihydroperaksine has a methylene group (-CH2-) at the same position. [, ]
Q2: How does the stereochemistry of the C-19 methyl group influence the synthesis of Dihydroperaksine and related alkaloids?
A2: The stereochemistry at the C-19 methyl group plays a crucial role in the synthesis of Dihydroperaksine and other C-19 methyl-substituted sarpagine/macroline/ajmaline alkaloids. Researchers have developed a method utilizing asymmetric Pictet-Spengler reactions that achieve complete stereocontrol of the C-19 methyl function, allowing for the synthesis of either α- or β- configurations. This is essential as it enables the targeted synthesis of specific alkaloids within this family. [, ]
Q3: What innovative synthetic strategies have been employed in the total synthesis of Dihydroperaksine and its derivatives?
A3: Several key strategies have proven crucial in the total synthesis of Dihydroperaksine and related alkaloids. These include:
- Haloboration reactions: Used to construct the pentacyclic core of these alkaloids. [, ]
- Regioselective hydroboration and controlled oxidation: These techniques enable the installation of sensitive, enolizable aldehydes at the C-20 position. []
- Palladium-catalyzed α-vinylation: This reaction, successfully applied to chiral C-19 alkyl-substituted substrates, facilitates the construction of the alkaloid framework. []
Q4: What is the significance of hairy root cultures in the study of Dihydroperaksine?
A4: Hairy root cultures of Rauvolfia serpentina have been identified as a source of Dihydroperaksine and its derivatives. [] These cultures offer a valuable platform for studying the biosynthesis of these alkaloids and exploring potential biocatalytic routes for their production. Preliminary enzymatic studies using these cultures provide insights into the biosynthetic relationships between Dihydroperaksine and other related alkaloids. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-benzofuran-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)



